6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid

pKa modulation physicochemical profiling salt formation

6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (CAS 2176126-09-1) is a fluorinated, sp³-rich spirocyclic dicarboxylic acid building block featuring a rigid spiro[3.3]heptane core with a gem‑difluoro substituent at the 6‑position. The scaffold is explicitly designed as a conformationally restricted isostere of gem‑difluorocycloalkanes (e.g., 4,4‑difluorocyclohexane and 3,3‑difluorocyclobutane derivatives), combining the pharmacokinetic benefits of fluorine substitution with the three‑dimensionality and defined exit vectors of the spirocyclic framework.

Molecular Formula C9H10F2O4
Molecular Weight 220.172
CAS No. 2176126-09-1
Cat. No. B2360374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid
CAS2176126-09-1
Molecular FormulaC9H10F2O4
Molecular Weight220.172
Structural Identifiers
SMILESC1C2(CC1(C(=O)O)C(=O)O)CC(C2)(F)F
InChIInChI=1S/C9H10F2O4/c10-9(11)3-7(4-9)1-8(2-7,5(12)13)6(14)15/h1-4H2,(H,12,13)(H,14,15)
InChIKeyXAGJZAZPAYEPMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (CAS 2176126-09-1) – A Fluorinated Spirocyclic Diacid Building Block for Medicinal Chemistry Procurement


6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid (CAS 2176126-09-1) is a fluorinated, sp³-rich spirocyclic dicarboxylic acid building block featuring a rigid spiro[3.3]heptane core with a gem‑difluoro substituent at the 6‑position [1]. The scaffold is explicitly designed as a conformationally restricted isostere of gem‑difluorocycloalkanes (e.g., 4,4‑difluorocyclohexane and 3,3‑difluorocyclobutane derivatives), combining the pharmacokinetic benefits of fluorine substitution with the three‑dimensionality and defined exit vectors of the spirocyclic framework [1]. A convergent multigram synthetic route (10 steps from commercial precursors, up to 0.47 kg scale) has been established, enabling procurement of this compound in research to early‑development quantities [1].

Why Procuring a Non‑Fluorinated Spiro[3.3]heptane Diacid or a Monocyclic gem‑Difluoroalkane Cannot Substitute for 6,6‑Difluorospiro[3.3]heptane‑2,2‑dicarboxylic acid


Attempts to substitute 6,6‑difluorospiro[3.3]heptane‑2,2‑dicarboxylic acid with its non‑fluorinated analog (spiro[3.3]heptane‑2,2‑dicarboxylic acid, CAS 64775‑97‑9) or with monocyclic gem‑difluorocycloalkane diacids are undermined by substantively different physicochemical properties and conformational behavior. The gem‑difluoro group lowers the predicted pKa by approximately 3 log units relative to the non‑fluorinated spiro[3.3]heptane diacid [1], altering acidity‑dependent properties such as solubility, salt formation, and protein binding. Moreover, the spirocyclic scaffold imposes conformational restriction that monocyclic gem‑difluorocycloalkanes lack, fixing the relative orientation of the two carboxylic acid vectors in a defined geometry critical for structure‑based design [2]. These differences mean that replacement with a generic analog is not a neutral exchange but a structural modification that can alter molecular recognition, physicochemical profile, and downstream synthetic utility.

Quantitative Differentiation Evidence: 6,6‑Difluorospiro[3.3]heptane‑2,2‑dicarboxylic acid Versus Closest Analogs


Carboxylic Acid Acidity Enhancement: ~3 pKa Unit Shift Relative to the Non‑Fluorinated Spiro[3.3]heptane‑2,2‑dicarboxylic Acid

The electron‑withdrawing effect of the gem‑difluoro group at the 6‑position substantially increases the acidity of both carboxylic acid groups. The predicted pKa of 6,6‑difluorospiro[3.3]heptane‑2,2‑dicarboxylic acid is 1.65±0.40 , compared to a predicted pKa of 4.77±0.20 for the non‑fluorinated spiro[3.3]heptane‑2,2‑dicarboxylic acid (CAS 64775‑97‑9) [1]. This represents an acidity enhancement of approximately 3 orders of magnitude (ΔpKa ≈ −3.1), which is directly attributable to the inductive effect of the CF₂ unit transmitted through the cyclobutane ring system.

pKa modulation physicochemical profiling salt formation bioisostere design

Solid‑State Handling Advantage: Crystalline Solid (mp 190–191 °C) Versus Liquid Non‑Fluorinated Analog (mp ~25 °C)

The experimentally determined melting point of 6,6‑difluorospiro[3.3]heptane‑2,2‑dicarboxylic acid (compound 12 in the synthesis) is 190–191 °C, isolated as colorless crystals [1]. In contrast, the non‑fluorinated spiro[3.3]heptane‑2,2‑dicarboxylic acid is reported as a liquid at room temperature, with a melting point of approximately 25 °C [2]. The dramatic elevation in melting point (Δmp ≈ +165 °C) conferred by fluorine substitution reflects enhanced crystal lattice energy and converts a low‑melting liquid into an easily handled, weighable crystalline solid suitable for precise stoichiometric manipulations.

solid-state properties melting point purification formulation weighing accuracy

Multigram Scalability Demonstrated: 350 g Batch Synthesis Enabling Procurement Beyond Milligram Research Quantities

6,6‑Difluorospiro[3.3]heptane‑2,2‑dicarboxylic acid was prepared via saponification of diester 7 (472 g, 1.71 mol) with NaOH in MeOH/H₂O followed by acidification, affording 350 g of crystalline product in 94% yield [1]. The overall convergent synthetic strategy uses a common precursor (1,1‑bis(bromomethyl)‑3,3‑difluorocyclobutane) and delivers target compounds and intermediates on multigram scale (up to 0.47 kg) [1]. This contrasts with the prior linear, seven‑step route that suffered from poor scalability and limited functional diversification [1]. The demonstrated 350 g batch size places this compound firmly in the domain of process‑ready building blocks, distinguishing it from analogs accessible only at sub‑gram scale.

synthetic scalability process chemistry building block supply multigram synthesis

Conformationally Restricted Isostere of gem‑Difluorocycloalkanes: Defined Exit Vector Geometry Versus Flexible Monocyclic Analogs

The 6,6‑difluorospiro[3.3]heptane scaffold is explicitly designed as a conformationally restricted isostere of gem‑difluorocycloalkanes (including 4,4‑difluorocyclohexane and 3,3‑difluorocyclobutane derivatives) [1]. Unlike monocyclic gem‑difluorocyclohexane diacids, which exist as interconverting chair conformers with variable substituent orientation, the spirocyclic junction locks the two cyclobutane rings into a fixed, orthogonal geometry with well‑defined exit vectors for the carboxylic acid groups [1]. This conformational pre‑organization can translate into reduced entropic penalties upon target binding and improved predictability in structure‑based drug design [2]. The gem‑difluoro unit additionally serves as a lipophilic bioisostere of the carbonyl group and modulates the gauche preference within the cyclobutane ring [1][3].

conformational restriction isosterism exit vector geometry structure-based design gem-difluorocycloalkane

Dual Carboxylic Acid Functionality: Bidirectional Derivatization Versus Mono‑Acid Analog (6,6‑Difluorospiro[3.3]heptane‑2‑carboxylic acid)

6,6‑Difluorospiro[3.3]heptane‑2,2‑dicarboxylic acid possesses two carboxylic acid groups at the 2‑position (geminal diacid), enabling bidirectional functionalization of the spirocyclic core [1]. In contrast, the corresponding mono‑acid analog, 6,6‑difluorospiro[3.3]heptane‑2‑carboxylic acid (CAS 1419101‑45‑3), provides only a single derivatization handle, limiting downstream synthetic versatility . The gem‑diacid arrangement allows for convergent synthesis strategies where both carboxyl groups can be differentially activated or converted to amides, esters, or heterocycles, providing access to a broader array of final compounds from a single building block [1]. Within the same synthetic paper, the diacid 12 serves as the precursor to the mono‑acid 13 via thermal pyridine‑mediated decarboxylation (87% yield), demonstrating that the diacid encompasses the chemical space accessible to the mono‑acid while enabling additional transformations [1].

bifunctional building block bidirectional synthesis dicarboxylic acid cross‑coupling peptidomimetic

Prioritized Research and Industrial Application Scenarios for 6,6‑Difluorospiro[3.3]heptane‑2,2‑dicarboxylic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Fluorinated, Three‑Dimensional sp³‑Rich Scaffolds with Modulated Acidity

The ~3 pKa unit shift relative to the non‑fluorinated spiro[3.3]heptane diacid [1] makes this building block specifically suitable for lead optimization campaigns where attenuated carboxylic acid acidity is desired to reduce off‑target interactions mediated by excessive negative charge at physiological pH. The defined, rigid spirocyclic geometry simultaneously addresses the need for three‑dimensional, sp³‑rich fragments that improve clinical success rates by escaping flatland chemical space .

Process Chemistry and Early Development: Multigram‑Scale Building Block Procurement for SAR Expansion and In Vivo Studies

The validated multigram synthesis (350 g batch, 94% yield) [1] positions this compound as a development‑ready building block. Projects that have identified a spirocyclic diacid motif during hit‑to‑lead can confidently procure hundred‑gram quantities for comprehensive SAR exploration, in vivo pharmacokinetic studies, and initial formulation development without the risk of supply interruption or route re‑development [1].

Conformationally Constrained Peptidomimetic and Inhibitor Design Utilizing Defined Exit Vector Geometry

The spirocyclic scaffold locks the relative orientation of the two carboxylic acid groups in a fixed, orthogonal geometry, enabling precise positioning of derivatized appendages for engagement of distal binding pockets [1]. This is particularly valuable for peptidomimetic design, where conformational pre‑organization can enhance target affinity and proteolytic stability. The dual‑acid functionality supports bidirectional extension to generate diverse chemotypes from a single building block [1], while the class‑level evidence for improved metabolic stability of spiro[3.3]heptanes over monocyclic analogs [2] further supports its use in orally bioavailable inhibitor programs.

Synthesis of Fluorinated Spirocyclic Library Cores via Differential Carboxylic Acid Activation

The gem‑diacid architecture enables orthogonal or sequential activation strategies (e.g., selective mono‑esterification, amidation, or reduction) to generate diverse functionalized spiro[3.3]heptane libraries [1]. The crystalline solid form (mp 190–191 °C) facilitates automated weighing and parallel synthesis workflows [1]. The demonstrated conversion of the diacid to the mono‑acid (87% yield, thermal decarboxylation) [1] provides an additional diversification point within the same building block, maximizing the chemical space accessible from a single procurement.

Quote Request

Request a Quote for 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.